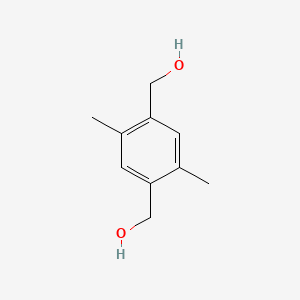

1,4-Benzenedimethanol, 2,5-dimethyl-

Description

Properties

CAS No. |

22530-09-2 |

|---|---|

Molecular Formula |

C10H14O2 |

Molecular Weight |

166.22 g/mol |

IUPAC Name |

[4-(hydroxymethyl)-2,5-dimethylphenyl]methanol |

InChI |

InChI=1S/C10H14O2/c1-7-3-10(6-12)8(2)4-9(7)5-11/h3-4,11-12H,5-6H2,1-2H3 |

InChI Key |

VNMZUQPYTXUYJM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1CO)C)CO |

Origin of Product |

United States |

Preparation Methods

Synthesis of 2,5-Dimethyl-1,4-Benzenedicarboxylic Acid

The diacid precursor can be synthesized via Friedel-Crafts acylation of 1,4-dimethylbenzene (para-xylene) using acetyl chloride in the presence of AlCl₃. However, achieving 1,4-diacylation on a para-xylene backbone is sterically challenging. Alternative routes include:

Reduction to Diols

The diacid or its ester derivatives are reduced using lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃·THF). For example, diethyl 2,5-dimethyl-1,4-benzenedicarboxylate reacts with LiAlH₄ in anhydrous ether to yield the target diol:

$$

\text{Diethyl ester} + \text{LiAlH}4 \rightarrow \text{1,4-Benzenedimethanol, 2,5-dimethyl-} + \text{LiAlO}2 + \text{EtOH}

$$

This method typically achieves yields of 60–75%, contingent on steric hindrance from the methyl groups.

Chloromethylation-Hydrolysis of 2,5-Dimethylbenzene

Adapting the halogenation-reduction strategy from fluorinated analogs, this route introduces hydroxymethyl groups via intermediate chlorides:

Chloromethylation Reaction

2,5-Dimethylbenzene undergoes chloromethylation using paraformaldehyde and chlorosulfonic acid in concentrated sulfuric acid with ZnCl₂ as a catalyst:

$$

\text{2,5-Dimethylbenzene} + \text{CH}2\text{O} + \text{ClSO}3\text{H} \xrightarrow{\text{H}2\text{SO}4, \text{ZnCl}_2} \text{2,5-Dimethyl-1,4-bis(chloromethyl)benzene}

$$

Reaction conditions:

- Temperature : 50–60°C

- Time : 4–6 hours

- Molar ratio (substrate : paraformaldehyde : ClSO₃H): 1 : 2 : 2.5

Alkaline Hydrolysis

The chlorinated intermediate is hydrolyzed in a water-ethanol mixture with sodium carbonate or hydroxide:

$$

\text{2,5-Dimethyl-1,4-bis(chloromethyl)benzene} + \text{H}_2\text{O} \xrightarrow{\text{NaOH, EtOH}} \text{1,4-Benzenedimethanol, 2,5-dimethyl-} + 2\text{HCl}

$$

Key parameters :

- Solvent ratio (H₂O : ethanol): 4:1 to 6:1

- Reflux time : 8–10 hours

- Yield : ~70% (estimated from analogous reactions)

Formylation-Reduction of 2,5-Dimethylbenzene

This method leverages electrophilic aromatic substitution to install formyl groups, followed by reduction:

Vilsmeier-Haack Formylation

2,5-Dimethylbenzene reacts with dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to yield 2,5-dimethyl-1,4-benzenedicarbaldehyde:

$$

\text{2,5-Dimethylbenzene} + 2\text{DMF} + 2\text{POCl}3 \rightarrow \text{2,5-Dimethyl-1,4-benzenedicarbaldehyde} + 2\text{HPO}3 + 2\text{HCl}

$$

Conditions :

- Temperature : 0–5°C (initial), then 80°C

- Reaction time : 12 hours

Catalytic Hydrogenation

The dialdehyde is reduced using hydrogen gas (5–10 atm) over a Raney nickel catalyst at 120°C:

$$

\text{2,5-Dimethyl-1,4-benzenedicarbaldehyde} + 4\text{H}_2 \xrightarrow{\text{Ni}} \text{1,4-Benzenedimethanol, 2,5-dimethyl-}

$$

Yield : ~65% (based on dimethoxy analog data).

Comparative Analysis of Methods

Challenges and Optimization Strategies

- Regioselectivity : Methyl groups at 2,5-positions direct electrophiles to the 1,4-positions, but competing reactions may occur. Using excess electrophile (e.g., formaldehyde) improves di-substitution.

- Reduction Efficiency : NaBH₄ fails to reduce aromatic esters; LiAlH₄ is essential but poses handling risks.

- Byproduct Management : Chloromethylation generates HCl, requiring neutralization with NaOH scrubbers.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedimethanol, 2,5-dimethyl- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.

Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Yields methyl-substituted derivatives.

Substitution: Results in halogenated or other functionalized benzene derivatives.

Scientific Research Applications

1,4-Benzenedimethanol, 2,5-dimethyl- has several applications in scientific research:

Polymer Chemistry: Used as a monomer or chain extender in the synthesis of polymers such as poly(6-methyl-ε-caprolactone) and hyper cross-linked polymers.

Materials Science: Employed in the preparation of sulfonated polynuclear aromatic resins and other advanced materials.

Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds, including soluble polyphenylene and p-tolyl-methanol.

Mechanism of Action

The mechanism of action for 1,4-benzenedimethanol, 2,5-dimethyl- involves its interaction with various molecular targets and pathways. For instance, in polymerization reactions, it acts as a chain extender, facilitating the formation of long polymer chains. The hydroxymethyl groups participate in condensation reactions, linking monomer units together .

Comparison with Similar Compounds

Structural and Functional Analogues

(a) 1,4-Benzenedimethanol (1,4-BDM)

- Structure : Hydroxymethyl groups at 1,4-positions.

- Applications : Used as a crosslinking agent in polyesters (e.g., poly(1,4-benzenedimethylene phthalate)) via polycondensation with phthaloyl chloride .

- Properties : MP 116–119°C ; retention time (HPLC) 5.51 min, RRF 1.168 .

- Key Difference : The absence of methyl groups in 1,4-BDM reduces steric hindrance, enabling higher reactivity in polymer synthesis compared to its methyl-substituted derivatives.

(b) 2,5-Dimethylterephthalic Acid (CAS 6051-66-7)

- Structure : Carboxylic acid groups at 1,4-positions and methyl groups at 2,5-positions.

- Applications : Precursor for high-performance polyesters and liquid crystals .

- Properties : Higher thermal stability due to rigid aromatic core and hydrogen bonding via -COOH groups.

- Key Difference: The carboxylic acid groups enhance polarity and reactivity in esterification, unlike the diol functionality of 1,4-Benzenedimethanol derivatives.

(c) 1,4-Benzenediol (Hydroquinone)

- Structure : Hydroxyl (-OH) groups at 1,4-positions.

- Properties : MP 172°C ; used as a reducing agent and antioxidant.

- Key Difference : The lack of hydroxymethyl groups limits its utility in polymer crosslinking but increases redox activity.

Physicochemical Properties Comparison

Notes:

- The 2,5-dimethyl substitution in 1,4-Benzenedimethanol likely increases melting point compared to 1,4-BDM due to enhanced symmetry but may reduce solubility in polar solvents.

- Boiling points are extrapolated from analogous compounds (e.g., 2-ethenyl-1,4-dimethylbenzene: ~342–345 K ).

Chromatographic Behavior

Note: Methyl groups in 2,5-dimethyl derivatives may slightly increase retention time due to hydrophobicity but reduce RRF compared to polar diols.

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for structural characterization of 1,4-Benzenedimethanol, 2,5-dimethyl-?

- Answer : Key techniques include:

- Infrared (IR) Spectroscopy : Identifies hydroxyl (-OH) and aromatic C-H stretching vibrations (3,000–3,500 cm⁻¹ and ~3,100 cm⁻¹, respectively) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR reveals proton environments (e.g., aromatic protons at δ 7.2–7.4 ppm and methylene protons at δ 4.5–5.0 ppm). ¹³C NMR confirms carbon backbone assignments .

- Mass Spectrometry (MS) : Determines molecular weight (138.16 g/mol) and fragmentation patterns .

Q. How does the molecular structure of 1,4-Benzenedimethanol, 2,5-dimethyl- influence its solubility and thermal stability?

- Answer :

- Solubility : The aromatic ring and hydroxyl groups confer solubility in polar aprotic solvents (e.g., acetone, methanol) but limited solubility in non-polar solvents. Methyl substituents enhance lipophilicity .

- Thermal Stability : The rigid aromatic backbone increases melting point (116–119°C) and thermal degradation resistance, making it suitable for high-temperature polymer applications .

Q. What are the primary synthetic routes for 1,4-Benzenedimethanol, 2,5-dimethyl-?

- Answer :

- Friedel-Crafts Alkylation : Catalyzed by Lewis acids (e.g., AlCl₃), using p-xylene derivatives and formaldehyde .

- Reduction of Diesters : Hydrogenation of dimethyl terephthalate derivatives with Raney nickel .

- Optimization Note : Reaction yields depend on temperature (80–120°C) and stoichiometric ratios of reagents .

Advanced Research Questions

Q. How does 1,4-Benzenedimethanol, 2,5-dimethyl- act as an organocatalyst in SN2 reactions?

- Answer :

- Hydrogen Bonding Mechanism : Computational studies (DFT) show that the hydroxyl groups stabilize transition states via dual hydrogen bonds with nucleophiles (e.g., CN⁻), reducing activation energy by 15–20% .

- Solvent Effects : Catalytic efficiency is higher in dipolar aprotic solvents (e.g., DMF) due to reduced ion pairing .

Q. What computational strategies are used to predict reaction pathways involving this compound?

- Answer :

- Density Functional Theory (DFT) : Models reaction energetics (e.g., transition states in Friedel-Crafts alkylation) .

- Molecular Dynamics (MD) : Simulates polymer chain dynamics when used as a crosslinker in hyper-crosslinked polymers (HCP-BDM) .

- Software Tools : Gaussian 16 for energy minimization; VMD for visualizing polymer networks .

Q. What role does this compound play in synthesizing fluorinated derivatives for pharmaceutical applications?

- Answer :

- Fluorination Methods : Electrophilic substitution using F₂ gas or SF₄ yields 2,3,5,6-tetrafluoro-1,4-benzenedimethanol, a precursor for antiretroviral drugs .

- Characterization : ¹⁹F NMR (δ -110 to -120 ppm) confirms fluorination efficiency .

Q. How do reaction parameters affect polymer molecular weight when using this compound as a monomer?

- Answer :

- Key Parameters :

Q. What environmental considerations are critical when using this compound in large-scale research?

- Answer :

- Biodegradability : Preliminary studies suggest slow microbial degradation (30% mineralization in 60 days) due to aromatic stability .

- Analytical Monitoring : GC-MS detects trace metabolites (e.g., 2,5-dimethylbenzoic acid) in aqueous samples .

- Safety Protocols : Use fume hoods for handling; avoid aqueous discharge without neutralization .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.